2-(5-Methylpyridazin-3-yl)acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-(5-methylpyridazin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H7N3/c1-6-4-7(2-3-8)10-9-5-6/h4-5H,2H2,1H3 |
InChI Key |
VRXCIIFUNFHWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1)CC#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 5 Methylpyridazin 3 Yl Acetonitrile and Analogues
Direct Synthesis Routes to 2-(5-Methylpyridazin-3-yl)acetonitrile
The direct synthesis of this compound primarily relies on the functionalization of a pre-formed pyridazine (B1198779) ring. Key strategies involve the use of halopyridazine precursors and subsequent nucleophilic substitution to introduce the acetonitrile (B52724) moiety.
Halopyridazine Precursor Strategies
A common and effective method for the synthesis of this compound begins with a suitable halopyridazine, typically 3-chloro-5-methylpyridazine (B1632481). This precursor serves as an electrophilic substrate for the subsequent introduction of the acetonitrile group. The synthesis of the halopyridazine precursor itself can be achieved through various established methods for constructing the pyridazine ring, often involving the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648), followed by halogenation.
The reactivity of the halogen atom on the pyridazine ring is crucial for the success of this strategy. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring activates the halogen at the 3-position towards nucleophilic attack, making it a viable leaving group.
Nucleophilic Substitution Approaches for Acetonitrile Formation
With the 3-chloro-5-methylpyridazine precursor in hand, the acetonitrile group is introduced via a nucleophilic substitution reaction. This is typically achieved by reacting the halopyridazine with a cyanide salt, such as sodium cyanide or potassium cyanide. The cyanide anion (CN⁻) acts as the nucleophile, displacing the chloride ion at the 3-position of the pyridazine ring.
The reaction is generally carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to facilitate the dissolution of the cyanide salt and promote the SNAr (Nucleophilic Aromatic Substitution) mechanism. The reaction conditions, including temperature and reaction time, are optimized to ensure complete conversion and minimize the formation of by-products.
Table 1: Key Reagents in Nucleophilic Substitution for this compound
| Role | Reagent | Typical Examples |
|---|---|---|
| Electrophilic Substrate | Halopyridazine | 3-chloro-5-methylpyridazine |
| Nucleophile | Cyanide Source | Sodium Cyanide (NaCN), Potassium Cyanide (KCN) |
Advanced Synthetic Strategies for Pyridazinyl Acetonitrile Derivatives
The synthesis of analogues of this compound often requires more sophisticated synthetic methodologies. These advanced strategies allow for greater molecular diversity and the introduction of various functional groups onto the pyridazine core.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridazine rings and the synthesis of complex derivatives. researchgate.net Reactions such as the Suzuki and Stille couplings enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups onto the pyridazine nucleus.
For the synthesis of pyridazinyl acetonitrile derivatives, a common approach involves coupling a halopyridazine with an organoboron (in Suzuki coupling) or organotin (in Stille coupling) reagent that bears the desired substituent. While not directly forming the acetonitrile group, these methods are invaluable for creating substituted pyridazine precursors that can then be converted to the final acetonitrile product through methods described in section 2.1.
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Pyridazine Functionalization
| Reaction | Organometallic Reagent | Advantages | Disadvantages |
|---|---|---|---|
| Suzuki Coupling | Organoboron compounds (e.g., boronic acids, boronic esters) | Mild reaction conditions, commercially available reagents, non-toxic by-products | Boronic acids can be unstable |
Knoevenagel Condensation Methodologies
The Knoevenagel condensation is a versatile reaction for forming carbon-carbon bonds and can be employed in the synthesis of pyridazinyl acetonitrile derivatives. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound, such as malononitrile, with a carbonyl compound, like a pyridazine carboxaldehyde.
In this context, a pyridazine derivative containing an aldehyde group can be reacted with a compound containing an active methylene group in the presence of a weak base catalyst. jst.go.jpnih.govacs.org This leads to the formation of a new carbon-carbon double bond, and subsequent chemical modifications can yield the desired pyridazinyl acetonitrile analogue. The Knoevenagel condensation is particularly useful for synthesizing derivatives with unsaturated side chains.
Cyclization Reactions in Derivative Synthesis
Cyclization reactions are fundamental to the de novo synthesis of the pyridazine ring itself, and by carefully choosing the starting materials, one can construct pyridazine acetonitrile derivatives. organic-chemistry.orgliberty.edu For instance, a 1,4-dicarbonyl compound bearing a nitrile group can be reacted with hydrazine or its derivatives. The ensuing condensation and cyclization would directly yield a pyridazinyl acetonitrile derivative.
This approach offers a high degree of flexibility in the design of analogues, as the substituents on the final pyridazine ring are determined by the structure of the initial dicarbonyl compound and the hydrazine derivative.
Preparation of Key Intermediates for this compound
A pivotal and versatile intermediate in the synthesis of various pyridazine derivatives is 3-chloro-5-methylpyridazine . This compound is a valuable building block for creating more complex molecular structures and is utilized in the pharmaceutical and agrochemical industries. myskinrecipes.comaaronchem.com Its reactivity allows for the selective introduction of different functional groups at the 3-position of the 5-methylpyridazine core. aaronchem.com
One common and important transformation of 3-chloro-5-methylpyridazine is its conversion to 3-hydrazinyl-5-methylpyridazine (B3059915) . The hydrazinyl group is a potent nucleophile and a key functional group for constructing fused heterocyclic systems or for further derivatization. The synthesis of hydrazinylpyridazines is often achieved through the nucleophilic substitution of a chloro-substituent with hydrazine hydrate (B1144303). nih.govmdpi.com This reaction is typically carried out by heating the chloropyridazine derivative with hydrazine hydrate in a suitable solvent. nih.gov For instance, a general method involves refluxing the corresponding chloropyridazine with hydrazine hydrate in a solvent like dioxane or ethanol. nih.govmdpi.com
This transformation is a fundamental step, as the resulting hydrazinyl intermediate opens up numerous possibilities for subsequent reactions to build the target molecule or its analogues. The general reaction scheme for this conversion is presented below.
Scheme 1: Synthesis of 3-hydrazinyl-5-methylpyridazine from 3-chloro-5-methylpyridazine
The table below summarizes the key reaction for preparing a crucial hydrazinyl intermediate from its chloro-precursor.
| Reactant | Reagent | Product | Reaction Conditions |
|---|---|---|---|
| 3-chloro-5-methylpyridazine | Hydrazine hydrate (NH₂NH₂·H₂O) | 3-hydrazinyl-5-methylpyridazine | Reflux in a solvent such as dioxane |
This method provides a direct pathway to a key intermediate that is essential for the subsequent steps in the synthesis of this compound.
Chemical Reactivity and Transformations of 2 5 Methylpyridazin 3 Yl Acetonitrile
Reactions Involving the Nitrile Moiety
The carbon-nitrogen triple bond of the acetonitrile (B52724) group is a key site for chemical reactivity, readily undergoing nucleophilic additions and reductions.
The nitrile group in 2-(5-Methylpyridazin-3-yl)acetonitrile is susceptible to attack by various nucleophiles. One of the most fundamental transformations is its hydrolysis to a carboxylic acid. This reaction can be carried out under either acidic or alkaline conditions, typically requiring heat. libretexts.orgchemguide.co.uklumenlearning.com
Under acidic conditions, the nitrile is heated under reflux with a dilute acid, such as hydrochloric acid, to yield 2-(5-methylpyridazin-3-yl)acetic acid and the corresponding ammonium (B1175870) salt. libretexts.org In a basic medium, heating with an alkali like sodium hydroxide (B78521) solution results in the formation of the sodium salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org
The general mechanism for nitrile hydrolysis involves the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comweebly.com
Table 1: Conditions for Hydrolysis of Nitriles
| Reagents | Conditions | Product |
| Dilute HCl | Heat (reflux) | Carboxylic Acid + Ammonium Salt |
| NaOH solution | Heat (reflux), then H₃O⁺ | Carboxylic Acid |
This table presents generalized conditions for nitrile hydrolysis and is not based on specific experimental data for this compound.
Beyond hydrolysis, the nitrile group can participate in other nucleophilic addition reactions. For instance, nitriles can react with organometallic reagents, although this is less common for those with acidic α-protons.
The nitrile functionality can be readily reduced to a primary amine, providing a pathway to 2-(5-methylpyridazin-3-yl)ethanamine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction typically involves treating the nitrile with LiAlH₄ in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup.
Other reducing agents and conditions can also be employed for the reduction of nitriles on heteroatom-containing rings, such as catalytic hydrogenation using Raney Nickel or Platinum catalysts, though this may require elevated pressure.
Table 2: Common Reagents for Nitrile Reduction
| Reagent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Primary Amine |
| Raney Ni / H₂ | Ethanol or Methanol | Primary Amine |
| H₂ / Pt | Various | Primary Amine |
This table outlines general reagents for nitrile reduction and does not reflect specific experimental outcomes for this compound.
Transformations of the Pyridazine (B1198779) Core
The pyridazine ring, being a π-deficient heteroaromatic system, exhibits distinct reactivity, particularly a susceptibility to nucleophilic attack and a general resistance to electrophilic substitution.
The electron-deficient nature of the pyridazine ring makes it a target for nucleophilic aromatic substitution, especially at positions activated by electron-withdrawing groups or in the presence of a leaving group. While the acetonitrile group is not a typical leaving group, the inherent electronic properties of the pyridazine ring itself can facilitate reactions with strong nucleophiles.
Furthermore, the nitrogen atoms of the pyridazine ring can be targeted for alkylation. Reaction with alkyl halides can lead to the formation of pyridazinium salts. researchgate.netekb.egfabad.org.tr The regioselectivity of such reactions would depend on the specific reaction conditions and the steric and electronic environment around the two nitrogen atoms.
While this compound itself is not a pyridazinone, the concept of tautomerism is crucial in pyridazine chemistry. Pyridazinones, which are related structures, can exist in equilibrium with their hydroxy-pyridazine tautomers. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. This tautomeric behavior is a key consideration in the reactivity and potential biological activity of many pyridazine derivatives. Although not directly applicable to the titled compound in its ground state, understanding these equilibria is fundamental to the broader chemistry of the pyridazine scaffold.
Reactivity Towards Specific Chemical Reagents
The dual functionality of this compound allows for a range of reactions with specific reagents, targeting either the nitrile group or the pyridazine ring.
Strong Bases: Strong bases like lithium diisopropylamide (LDA) can deprotonate the α-carbon (the CH₂ group adjacent to the nitrile), generating a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, allowing for the elaboration of the side chain.
Oxidizing Agents: The pyridazine ring can be susceptible to N-oxidation. Reagents like peroxy acids (e.g., m-CPBA) could potentially oxidize one or both of the ring nitrogen atoms to form the corresponding N-oxides.
Cycloaddition Reagents: While the pyridazine ring itself is generally a poor diene in Diels-Alder reactions, its derivatives can sometimes participate in inverse-electron-demand Diels-Alder reactions. More commonly, pyridazinium ylides can undergo [3+2] cycloaddition reactions with suitable dipolarophiles.
Table 3: Potential Reactivity with Specific Reagents
| Reagent | Potential Reaction Site | Potential Product Type |
| Strong Base (e.g., LDA) | α-carbon | α-substituted acetonitrile derivative |
| Peroxy Acid (e.g., m-CPBA) | Pyridazine Nitrogen | Pyridazine-N-oxide |
| Alkyl Halide | Pyridazine Nitrogen / α-carbon | Pyridazinium salt / α-alkylated acetonitrile |
This table is speculative and based on the general reactivity of the functional groups present, as specific experimental data for this compound is not available in the provided search results.
Interactions with Nitrogen Nucleophiles
The activated methylene (B1212753) group of this compound can participate in condensation reactions with various nitrogen-containing reagents. For instance, in reactions analogous to the synthesis of pyrazolo[1,5-a]pyrimidines, the cyanomethyl group can be a precursor for the formation of a pyrazole (B372694) ring which then fuses with the pyridazine core. While direct experimental data for the title compound is limited, the general reactivity pattern of similar heterocyclic acetonitriles suggests that it can react with reagents like hydrazine (B178648) and its derivatives.
For example, the reaction with hydrazine hydrate (B1144303) could potentially lead to the formation of a 3-amino-4-(5-methylpyridazin-3-yl)pyrazole. This reaction would proceed through an initial nucleophilic attack of hydrazine on the nitrile carbon, followed by cyclization.
| Nitrogen Nucleophile | Potential Product | Reaction Type |
| Hydrazine Hydrate | 3-Amino-4-(5-methylpyridazin-3-yl)pyrazole | Addition-Cyclization |
| Hydroxylamine | 3-Amino-4-(5-methylpyridazin-3-yl)isoxazole | Addition-Cyclization |
| Substituted Hydrazines | N-Substituted-3-amino-4-(5-methylpyridazin-3-yl)pyrazoles | Addition-Cyclization |
Furthermore, the pyridazine ring itself, being an electron-deficient heterocycle, can be susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the ring. However, in the absence of such a group, these reactions are less common.
Interactions with Carbon Nucleophiles
The acetonitrile moiety of this compound is a key site for reactions with carbon nucleophiles. The acidic nature of the α-protons allows for the formation of a carbanion in the presence of a base. This carbanion can then react with various electrophilic carbon species.
One important class of reactions is the base-catalyzed self-condensation of nitriles, known as the Thorpe reaction. Intramolecular versions of this reaction, the Thorpe-Ziegler reaction, are used to form cyclic ketones from dinitriles. wikipedia.orgbuchler-gmbh.comresearchgate.netchem-station.com While this is a self-condensation, it highlights the reactivity of the cyanomethyl group with a carbon-based nucleophile (the carbanion of another molecule).
Grignard reagents are another class of carbon nucleophiles that are known to react with nitriles. masterorganicchemistry.comlibretexts.org The reaction of this compound with a Grignard reagent, followed by acidic hydrolysis, would be expected to yield a ketone. For instance, reaction with methylmagnesium bromide would produce 1-(5-methylpyridazin-3-yl)propan-2-one.
| Carbon Nucleophile | Reagent Example | Potential Product (after hydrolysis) |
| Grignard Reagent | Methylmagnesium Bromide | 1-(5-Methylpyridazin-3-yl)propan-2-one |
| Enolates | Ethyl Acetate (in the presence of a strong base) | Ethyl 3-(5-methylpyridazin-3-yl)-3-oxopropanoate |
| Organolithium Reagents | n-Butyllithium | 1-(5-Methylpyridazin-3-yl)pentan-1-one |
The reactivity of the cyanomethyl group also extends to multicomponent reactions like the Gewald reaction, which is used for the synthesis of 2-aminothiophenes. organic-chemistry.orgumich.edumdpi.comchemrxiv.orgmdpi.com In a hypothetical Gewald reaction, this compound could react with elemental sulfur and a ketone or aldehyde in the presence of a base to form a substituted 2-aminothiophene.
Mechanistic Investigations of Key Reactions
Proposed Reaction Pathways
Reaction with Nitrogen Nucleophiles (e.g., Hydrazine): The formation of a pyrazole ring from the reaction with hydrazine likely proceeds through a multi-step sequence.
Nucleophilic Attack: The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbon of the nitrile group.
Proton Transfer: A series of proton transfers occurs to form a more stable intermediate.
Cyclization: The terminal nitrogen of the hydrazine moiety attacks the adjacent carbon of the pyridazine ring, or more likely, an intramolecular cyclization occurs involving the newly formed amidine intermediate.
Aromatization: The resulting cyclic intermediate undergoes tautomerization to form the aromatic pyrazole ring.
Reaction with Carbon Nucleophiles (e.g., Grignard Reagents): The addition of a Grignard reagent to the nitrile group is a well-established reaction. masterorganicchemistry.comlibretexts.org
Nucleophilic Addition: The carbanionic portion of the Grignard reagent attacks the nitrile carbon, breaking the carbon-nitrogen triple bond to form an imine anion complexed with the magnesium halide.
Hydrolysis: Subsequent treatment with aqueous acid hydrolyzes the imine intermediate to a ketone.
Role of Intermediates in Reaction Progression
The progression of reactions involving this compound is dictated by the stability and reactivity of key intermediates.
Carbanion Intermediate: In base-catalyzed reactions involving the cyanomethyl group, the formation of a resonance-stabilized carbanion is a critical first step. The negative charge is delocalized over the α-carbon and the nitrogen atom of the nitrile group. The electron-withdrawing pyridazine ring further stabilizes this intermediate, enhancing the acidity of the methylene protons.
Imine/Enamine Intermediates: In reactions with both nitrogen and carbon nucleophiles at the nitrile group, imine or enamine intermediates are commonly formed. For instance, in the Thorpe reaction, an enamine is the final product before hydrolysis. wikipedia.orgmdpi.com The stability and subsequent reactivity of these intermediates determine the final product. In the case of Grignard reactions, the intermediate imine is readily hydrolyzed to a ketone.
Cyclic Intermediates: In the synthesis of fused heterocyclic systems, the formation of a non-aromatic cyclic intermediate is a pivotal step. The driving force for the reaction is often the subsequent aromatization of this intermediate, which provides a significant thermodynamic advantage.
Applications in Organic Synthesis
Use as a Building Block in Medicinal Chemistry
Pyridazine (B1198779) derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. nih.gov Compounds like 2-(5-Methylpyridazin-3-yl)acetonitrile serve as valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, pyridazine-containing compounds have been investigated as kinase inhibitors for the treatment of cancer. The ability to functionalize both the pyridazine ring and the acetonitrile (B52724) side chain allows for the systematic modification of the molecule's structure to optimize its interaction with biological targets.
Role in the Synthesis of Novel Heterocyclic Systems
The reactivity of this compound makes it a useful precursor for the construction of novel and more complex heterocyclic systems. The nitrile group can be used as a handle to build new rings onto the pyridazine core. For instance, cycloaddition reactions involving the nitrile group can lead to the formation of triazoles or other nitrogen-containing heterocycles. The combination of the pyridazine ring and the reactive acetonitrile moiety provides a versatile platform for the exploration of new chemical space in heterocyclic chemistry.
Applications in Organic Synthesis and Materials Science
Role as Synthetic Building Blocks and Intermediates
Precursor for Novel Heterocyclic Compounds
The pyridazine (B1198779) nucleus and the active methylene (B1212753) group of the acetonitrile (B52724) fragment in 2-(5-Methylpyridazin-3-yl)acetonitrile provide multiple reaction sites for the synthesis of new heterocyclic systems. While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the known reactivity of related (pyridazinyl)acetonitriles serves as a strong indicator of its synthetic potential.
For instance, (pyridazinyl)acetonitrile derivatives can undergo cyclization reactions to form fused heterocyclic systems. The nitrogen atoms in the pyridazine ring can act as nucleophiles or be activated for electrophilic substitution, while the acetonitrile group can participate in condensation and cycloaddition reactions. These reactions can lead to the formation of a variety of fused pyridazine structures, such as pyridopyridazines and other polycyclic aromatic systems, which are of significant interest in medicinal chemistry and materials science. The synthesis of pyridazine and its fused derivatives has been an area of active research, with various methodologies being developed to construct these important scaffolds. nih.govekb.egsciforum.net
Synthesis of Complex Organic Scaffolds (e.g., Heterocalixarenes)
Contributions to Materials Science: From Displays to Protection
The inherent properties of the pyridazine ring, such as its polarity and ability to coordinate with metal ions, make this compound and its derivatives promising candidates for various applications in materials science.
Development of Chiral Dopants for Liquid Crystal Technologies
The development of advanced liquid crystal displays (LCDs) relies on the use of chiral dopants to induce a helical twist in the nematic phase. While there is no specific mention of this compound as a chiral dopant in the reviewed literature, the broader class of heterocyclic compounds is actively being explored for this purpose. The introduction of a chiral center to the this compound molecule, for example at the carbon atom of the acetonitrile group, could potentially yield a new class of chiral dopants. The pyridazine core could influence the solubility and mesomorphic properties of the dopant in the liquid crystal host. The design and synthesis of such chiral derivatives represent a promising avenue for future research in liquid crystal technology.
Chemical Corrosion Inhibition Studies
Pyridazine derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netresearchgate.net The nitrogen atoms in the pyridazine ring can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process.
While specific corrosion inhibition studies on this compound are not found in the available literature, research on related pyridazine compounds provides strong evidence for its potential in this application. The presence of the electron-donating methyl group and the π-system of the pyridazine ring in this compound would likely contribute to its ability to adsorb on metal surfaces. The acetonitrile group could also play a role in the adsorption process or could be further functionalized to enhance the inhibitory effect.
Table 1: Overview of Potential Applications and Research Directions
| Application Area | Specific Role of this compound | Research Focus |
|---|---|---|
| Organic Synthesis | ||
| Novel Heterocyclic Compounds | Precursor for fused pyridazines (e.g., pyridopyridazines) | Exploration of cyclization and condensation reactions. |
| Complex Organic Scaffolds | Potential building block for heterocalixarenes | Design and synthesis of macrocyclic structures. |
| Materials Science | ||
| Liquid Crystal Technologies | Potential scaffold for chiral dopants | Synthesis of chiral derivatives and evaluation of their properties. |
Advanced Topics and Future Research Directions
Development of Novel Catalytic Methods for Synthesis
While classical methods for constructing the pyridazine (B1198779) core exist, future research will likely focus on developing more efficient, selective, and sustainable catalytic strategies for the synthesis of 2-(5-Methylpyridazin-3-yl)acetonitrile and its analogs. Modern organic synthesis is increasingly reliant on catalysis to minimize waste, reduce energy consumption, and access novel chemical space.
Key areas of development include:
Transition Metal Catalysis: Copper-catalyzed reactions have shown significant promise for the synthesis of pyridazine rings. organic-chemistry.org For instance, Cu(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones offer a mild and efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org Future work could adapt these methods for the specific substitution pattern of this compound, potentially offering higher yields and functional group tolerance than traditional condensation reactions. Other transition metals like palladium and ruthenium have also been explored for pyridazine synthesis and could be leveraged. liberty.edu
Metal-Free Catalysis and Cycloadditions: Inverse electron-demand aza-Diels-Alder reactions represent a powerful, metal-free approach to pyridazine synthesis. organic-chemistry.org The reaction between electron-deficient dienes, such as 1,2,3-triazines, and electron-rich dienophiles can provide highly regioselective access to functionalized pyridazines. organic-chemistry.org Research into applying this strategy could provide a sustainable and cost-effective alternative for constructing the 5-methylpyridazinyl core. organic-chemistry.org
C-H Activation: Direct functionalization of the pyridazine ring via C-H activation is a highly sought-after goal. Developing catalytic systems that can selectively introduce the acetonitrile (B52724) moiety onto a pre-formed 3-methyl-pyridazine core would represent a significant step forward in synthetic efficiency, reducing the need for pre-functionalized starting materials.
| Catalytic Method | Key Features | Potential Advantage for Target Compound | Reference |
|---|---|---|---|
| Copper-Catalyzed Aerobic Cyclization | Uses Cu(II) catalyst, mild conditions, good functional group tolerance. | Efficient and regioselective formation of the pyridazine ring. | organic-chemistry.org |
| Lewis Acid-Mediated Diels-Alder | Inverse electron demand reaction, high regiocontrol, metal-free options. | Access to functionalized pyridazines under neutral conditions. | organic-chemistry.org |
| Aza-Diels-Alder Reaction | Metal-free, neutral conditions, broad substrate scope. | Sustainable and cost-effective route to pyridazine amines, which could be precursors. | organic-chemistry.org |
Exploration of Unconventional Reactivity Pathways
Beyond synthesis, understanding and exploiting the inherent reactivity of the this compound scaffold can unlock novel derivatives. The electron-deficient nature of the pyridazine ring dictates much of its chemistry, making it susceptible to nucleophilic attack. taylorfrancis.com
Future research could focus on:
Skeletal Editing and Ring Transformation: Recent breakthroughs in "skeletal editing" allow for the direct conversion of one heterocyclic core into another, for example, transforming a pyridine (B92270) into a pyridazine. ovid.com Applying such methodologies to derivatives of this compound could generate entirely new scaffolds that are otherwise difficult to access.
Dearomatization Reactions: The catalytic dearomatization of heteroarenes is a powerful strategy for creating three-dimensional complexity from flat aromatic precursors. researchgate.net Enantioselective 1,4-dearomatization of the pyridazine ring could yield chiral, saturated, or partially saturated nitrogen-containing structures with potentially unique properties. researchgate.net
Reactivity of the Acetonitrile Group: The methylene (B1212753) protons of the acetonitrile group are acidic and can be deprotonated to form a nucleophile. mdpi.com This carbanion could be used in various C-C bond-forming reactions (e.g., alkylation, acylation, condensation) to elaborate the side chain, creating a library of new derivatives with diverse functionalities.
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry are becoming increasingly important in chemical manufacturing. Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, offers significant advantages in this regard. nih.govsci-hub.se
The synthesis of this compound could be significantly enhanced by integrating flow chemistry, leading to:
Improved Safety and Control: Many reactions for heterocycle synthesis are exothermic or involve hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer and precise temperature control, minimizing risks. nih.govuc.pt
Increased Efficiency and Scalability: Continuous flow systems can dramatically reduce reaction times and facilitate easier scale-up compared to batch processes. nih.govmdpi.com This would be advantageous for producing larger quantities of the target compound for further studies or applications.
Automation and Multi-step Synthesis: Flow chemistry setups can be modular, allowing for the sequential coupling of multiple reaction steps, purifications, and analyses. uc.pt This could enable a fully automated, multi-step synthesis of this compound and its derivatives from simple starting materials. While widely applied to other heterocycles like pyrazoles and quinoxalines, its application to pyridazine synthesis is a promising future direction. uc.ptmdpi.com
Computational Design and Prediction of New Derivatives with Tuned Chemical Properties
In silico methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and guiding experimental efforts. For this compound, computational chemistry can accelerate the discovery of new derivatives with tailored characteristics.
Future research avenues include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This can help in understanding its reactivity patterns and predicting how modifications to the structure will affect its chemical behavior.
Designing for Specific Properties: By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the electronic and optical properties of new derivatives. researchgate.net This allows for the rational design of molecules with specific absorption/emission wavelengths or redox potentials for applications in materials science.
In Silico Screening: Virtual libraries of derivatives can be generated and screened computationally for desired properties, such as binding affinity to a specific target or optimal electronic characteristics. rsc.org This approach significantly reduces the time and resources required compared to synthesizing and testing each compound individually.
| Computational Method | Objective | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Investigate electronic structure and reactivity. | HOMO/LUMO energies, dipole moment, reaction barriers. | researchgate.net |
| Molecular Docking | Predict binding modes and affinities to biological targets. | Binding energy, intermolecular interactions. | rsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with physical or biological properties. | Predictive models for activity based on molecular descriptors. | nih.gov |
Expanding Applications in Non-Biological Chemical Systems
While pyridazine derivatives are widely explored for their biological activities, their unique electronic properties make them attractive for applications in materials science and coordination chemistry. scholarsresearchlibrary.combenthamdirect.com Research into the non-biological applications of this compound is an underexplored but promising frontier.
Potential future applications include:
Organic Semiconductors: The planar, aromatic structure and presence of nitrogen atoms suggest that pyridazine derivatives could function as organic semiconductors. liberty.edu Research could involve synthesizing and characterizing the electronic properties of polymers or oligomers derived from this compound for use in organic electronics.
Ligands for Coordination Chemistry: The two adjacent nitrogen atoms of the pyridazine ring can act as a bidentate chelating ligand for metal ions. scholarsresearchlibrary.com The resulting metal complexes could have interesting catalytic, magnetic, or photoluminescent properties. The acetonitrile group could also be hydrolyzed to a carboxylic acid or an amide to provide additional coordination sites.
Functional Dyes and Optical Materials: The pyridazine core can be part of a larger conjugated system to create functional dyes. By tuning the substituents on the ring and side chain, it may be possible to develop derivatives of this compound that function as fluorescent probes, sensors, or components in nonlinear optical materials. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
